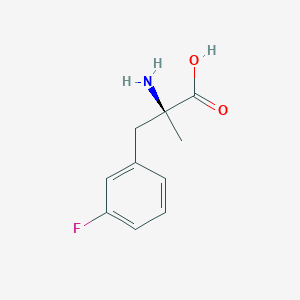

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid is a chiral compound that is part of a broader class of amino acids with potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly studied in the provided papers, related compounds and methodologies can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of chiral amino acids such as (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be approached through methods like the resolution of racemic mixtures or through asymmetric synthesis. Paper describes the optical resolution of a related compound, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, using cinchonidine as a resolving agent, achieving yields of about 70% for the optically pure (S)- and (R)- enantiomers. This method could potentially be adapted for the synthesis of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid by modifying the starting materials and resolution conditions.

Molecular Structure Analysis

The molecular structure of chiral amino acids can be elucidated using spectroscopic methods such as NMR and vibrational spectroscopy. Paper provides an example of such an analysis for a similar compound, (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, using ab initio HF and DFT methods. These techniques could be applied to (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid to determine its geometric structure, vibrational frequencies, and electronic properties such as HOMO and LUMO energies.

Chemical Reactions Analysis

The reactivity of chiral amino acids can be explored through their participation in various chemical reactions. Paper discusses a chiral resolution reagent that reacts with α-chiral amines to form diastereomeric products, which can be quantified by NMR and HPLC. This reagent could potentially be used to analyze the enantiomeric excess of synthesized (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid or to study its reactivity with other compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral amino acids like (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid can be characterized by a variety of techniques. Paper describes the use of quantum mechanical calculations to determine properties such as the electric dipole moment and hyperpolarizability, as well as solvent effects using the polarized continuum model. These methods could be used to predict the behavior of (S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid in different environments and its potential interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Chemical Synthesis

- Application : The compound 3-(3-Fluorophenyl)propionic acid, which is structurally similar to the compound you mentioned, is used in chemical synthesis .

- Method of Application : This compound is typically used as a reagent in various chemical reactions. The specific procedures would depend on the reaction being carried out .

- Results or Outcomes : The outcomes of these reactions would vary widely depending on the specific reaction being carried out .

-

Scientific Field: Medicinal Chemistry

- Application : A derivative of 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione, which shares some structural similarities with the compound you mentioned, has been synthesized and evaluated for its biological activity .

- Method of Application : This compound was synthesized through a reaction with corresponding benzaldehydes with various substituents at position 4 .

- Results or Outcomes : The synthesized compounds were tested for their antibacterial and antifungal activities. Several new substances showed moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

- Scientific Field: Drug Delivery Systems

- Application : Boronic acid/ester-based pH-responsive nano-drug delivery systems have been designed and prepared to target the acidic microenvironment of tumors .

- Method of Application : Hydrophobic polyesters with multiple pendent phenylboronic acid groups (PBA-PAL) and hydrophilic PEGs terminated with dopamine (mPEG-DA) were synthesized .

- Results or Outcomes : The synthesized compounds were used to create a drug delivery system that responds to the pH level of the environment, potentially improving the effectiveness of drug delivery to tumors .

-

Scientific Field: Neuropharmacology

- Application : Compounds structurally similar to “(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid” have been used in the study of various neurological and psychological disorders .

- Method of Application : These compounds can be administered in animal models or cell cultures to study their effects on neurological function .

- Results or Outcomes : The specific outcomes would depend on the particular study, but could include changes in behavior, cellular function, or gene expression .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZGACCJFXQSCQ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC(=CC=C1)F)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(3-fluorophenyl)-2-methylpropanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [(1-fluoroethenyl)thio]-](/img/structure/B1340042.png)